molecular formula C20H22BrNO2 B5150096 N-(2-bromo-4,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide

N-(2-bromo-4,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide

Cat. No. B5150096
M. Wt: 388.3 g/mol
InChI Key: SAJOGEMVSTVJFQ-UHFFFAOYSA-N
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Description

N-(2-bromo-4,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide, also known as BMT-047, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BMT-047 is a novel, small molecule that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. N-(2-bromo-4,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
N-(2-bromo-4,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has been shown to have anti-inflammatory effects, as it inhibits the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to inhibit the growth of cancer cells in vitro. N-(2-bromo-4,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

N-(2-bromo-4,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has several advantages for lab experiments, including its high purity and stability. However, its low solubility in aqueous solutions can make it difficult to work with in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide and its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(2-bromo-4,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Further studies are needed to determine the optimal dosage and administration of N-(2-bromo-4,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide for these conditions. Additionally, the potential use of N-(2-bromo-4,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide in combination with other anti-inflammatory drugs is an area of interest. Finally, further studies are needed to fully understand the mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide and its potential use in the treatment of cancer.

Synthesis Methods

The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide involves several chemical reactions, including the bromination of 2,4,5-trimethylacetophenone, followed by the condensation of the resulting product with 2-naphthol. The final step involves the acetylation of the product to yield N-(2-bromo-4,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide. The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has been optimized to achieve high yields and purity.

Scientific Research Applications

N-(2-bromo-4,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of various inflammatory diseases. N-(2-bromo-4,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO2/c1-13-9-18(21)19(10-14(13)2)22-20(23)12-24-17-8-7-15-5-3-4-6-16(15)11-17/h7-11H,3-6,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJOGEMVSTVJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)COC2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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